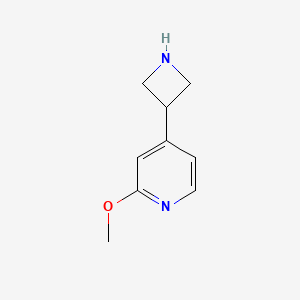

4-(3-Azetidinyl)-2-methoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

4-(azetidin-3-yl)-2-methoxypyridine |

InChI |

InChI=1S/C9H12N2O/c1-12-9-4-7(2-3-11-9)8-5-10-6-8/h2-4,8,10H,5-6H2,1H3 |

InChI Key |

RTSFFGTUPSCFOG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC(=C1)C2CNC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Stereoselective Approaches to 4 3 Azetidinyl 2 Methoxypyridine and Its Analogues

Retrosynthetic Strategies for Azetidine-Pyridine Conjugates

Retrosynthetic analysis of 4-(3-azetidinyl)-2-methoxypyridine reveals several key disconnections. A primary strategy involves the formation of the carbon-carbon bond between the pyridine (B92270) and azetidine (B1206935) rings. This can be envisioned through a nucleophilic substitution or a cross-coupling reaction. In the former, a nucleophilic azetidine derivative would attack an electrophilic pyridine, or vice versa. For instance, a 3-haloazetidine could be coupled with a 4-lithiated or 4-borylated 2-methoxypyridine (B126380).

Another retrosynthetic approach focuses on the construction of one of the heterocyclic rings onto a pre-existing, functionalized partner. For example, the azetidine ring could be formed from a precursor already attached to the 4-position of the 2-methoxypyridine. This might involve the cyclization of a suitable 1,3-aminoalcohol or a related derivative.

A computer-assisted retrosynthetic analysis program, such as AIPHOS, could also be employed to identify potential synthetic pathways by systematically applying known chemical transformations to the target molecule. sccj.net These programs can suggest novel and efficient routes by leveraging a vast database of chemical reactions. sccj.net The analysis often highlights the importance of strategic bond disconnections, such as at the aminal functionality, to simplify the target structure into more readily available starting materials. youtube.com

Evolution of Classical Synthetic Routes and Precursors

Historically, the synthesis of substituted pyridines often relied on condensation reactions. For instance, the Hantzsch pyridine synthesis, though more suited for dihydropyridines, illustrates the classical approach of constructing the pyridine ring from acyclic precursors. nih.govwhiterose.ac.uk However, for the specific substitution pattern of this compound, such methods are often inefficient.

More direct classical approaches involve the functionalization of a pre-formed pyridine ring. For example, starting with a 2-methoxypyridine derivative, the introduction of a substituent at the 4-position can be challenging due to the directing effects of the methoxy (B1213986) group and the ring nitrogen. nih.govresearchgate.net Classical methods might involve harsh conditions and can suffer from a lack of regioselectivity.

The synthesis of the azetidine ring has also evolved. Early methods often involved the cyclization of 1,3-aminoalcohols or the reaction of 1,3-dihalides with amines, which can be inefficient and lack stereocontrol. organic-chemistry.org

Development and Application of Novel Catalytic Transformations

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer milder reaction conditions, higher efficiency, and greater selectivity. For the synthesis of this compound and its analogues, several catalytic strategies are pertinent.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming the C-C bond between the pyridine and azetidine moieties. researchgate.net This would typically involve the reaction of a 4-halopyridine with an azetidine-3-boronic acid derivative or vice versa. researchgate.net The choice of catalyst, ligand, and base is crucial for achieving high yields. researchgate.net

C-H Functionalization: Direct C-H functionalization has emerged as a highly atom-economical strategy. nih.govresearchgate.net For pyridines, selective C-H activation at the 4-position can be achieved using transition metal catalysts, often requiring a directing group to achieve the desired regioselectivity. nih.govdigitellinc.com This approach avoids the pre-functionalization of the pyridine ring, making the synthesis more efficient. nih.gov

[4+2] Cycloadditions: The construction of the pyridine ring itself can be achieved through catalytic [4+2] cycloaddition reactions. nih.govwhiterose.ac.uk For instance, a multicomponent reaction involving an aldehyde, an α,β-unsaturated acid, and an enamine can lead to the formation of polysubstituted pyridines. nih.govwhiterose.ac.uk This method allows for rapid access to diverse pyridine structures. nih.govwhiterose.ac.uk

Diastereoselective and Enantioselective Synthesis of Azetidine Core

The stereochemistry of the azetidine ring is often crucial for the biological activity of the final molecule. Therefore, developing diastereoselective and enantioselective methods for its synthesis is of paramount importance.

Diastereoselective Synthesis: The stereoselective synthesis of polysubstituted azetidines can be achieved through various methods, including iodine-mediated formal [2+2] cycloaddition reactions. nih.gov These reactions can proceed with high diastereoselectivity, allowing for the controlled formation of multiple stereocenters. nih.gov The diastereoselectivity can often be controlled by the choice of solvent and temperature. nih.gov

Enantioselective Synthesis: Asymmetric catalysis provides a powerful means to access enantiomerically pure azetidines. Organocatalysis, for example, has been employed in the enantioselective synthesis of aziridines, which can be precursors to azetidines. rsc.org Chiral sulfides have been used as organocatalysts in the imino Corey-Chaykovsky reaction to produce aziridines with high enantiomeric excess. rsc.org These aziridines can then be ring-expanded to the corresponding azetidines.

Another approach involves the use of chiral auxiliaries or starting from a chiral pool. For instance, the synthesis of a related compound, 3-(2-(S)-Azetidinylmethoxy)-5-(3′-fluoropropyl)pyridine, started from a chiral precursor to establish the desired stereochemistry at the azetidine ring. researchgate.net

Functionalization of the Pyridine Ring System

The introduction of the 2-methoxy group and the 4-azetidinyl substituent onto the pyridine ring requires careful synthetic planning.

Introduction of the Methoxy Group: The 2-methoxy group can be introduced via nucleophilic aromatic substitution (SNAr) on a suitable 2-halopyridine with sodium methoxide. nih.gov This reaction is generally efficient, especially when the pyridine ring is activated by electron-withdrawing groups.

Functionalization at the 4-Position: As mentioned earlier, direct C-H functionalization is a modern approach to introduce substituents at the 4-position. digitellinc.com Alternatively, a 4-halopyridine can be used as a handle for cross-coupling reactions or nucleophilic substitution. The synthesis of 4-aryl-2-methoxypyridine-3-carbonitriles has been achieved through the condensation of chalcones with malononitrile, followed by cyclization. mdpi.com While this leads to a different substitution pattern, it demonstrates a strategy for building up the pyridine ring with functionality at the 4-position.

The pivaloyl group can act as a powerful directing group for the lithiation of pyridine at the 3-position. mdpi.com While not directly applicable to 4-functionalization, this illustrates the use of protecting/directing groups in pyridine chemistry.

Optimization of Reaction Conditions and Process Intensification for Research Scale Production

For the efficient synthesis of this compound on a research scale, optimization of reaction conditions is crucial. This involves screening different solvents, catalysts, temperatures, and reaction times to maximize yield and minimize side products. researchgate.net

Table 1: Key Reaction Parameters for Optimization

| Parameter | Variables to Consider | Rationale |

| Solvent | Polarity (e.g., THF, Dioxane, Toluene), Aprotic/Protic | Can significantly influence reaction rates and selectivity. |

| Catalyst | Metal (e.g., Pd, Cu, Ni), Ligand, Catalyst Loading | Choice of catalyst and ligand is critical for cross-coupling and C-H activation reactions. |

| Base | Inorganic (e.g., K2CO3, Cs2CO3), Organic (e.g., Et3N, DBU) | Affects the reactivity of nucleophiles and the stability of intermediates. |

| Temperature | -78 °C to reflux | Can control the rate of reaction and influence selectivity, especially in diastereoselective processes. |

| Concentration | Dilute vs. Concentrated | Can impact reaction kinetics and the formation of dimers or polymers. |

Process intensification techniques can also be employed to improve the efficiency and safety of the synthesis. These may include the use of flow chemistry, which can offer better control over reaction parameters and allow for safer handling of hazardous reagents. Microwave-assisted synthesis can also be used to accelerate reaction rates. organic-chemistry.org

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation and Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For 4-(3-Azetidinyl)-2-methoxypyridine, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are essential for complete assignment and conformational analysis.

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The pyridine (B92270) ring protons are expected to appear as distinct signals in the aromatic region, with their chemical shifts and coupling constants dictated by the electronic effects of the methoxy (B1213986) and azetidinyl substituents. The protons of the azetidine (B1206935) ring and the methoxy group would appear in the aliphatic region.

The ¹³C NMR spectrum complements the ¹H data by showing the number of chemically non-equivalent carbon atoms. The carbon atoms of the pyridine ring would resonate in the downfield region (typically 100-165 ppm), while the azetidine and methoxy carbons would be found further upfield.

Advanced 2D NMR experiments like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to trace the connectivity within the pyridine and azetidine rings separately. Heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon atom, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) C-H correlations, crucially linking the azetidine substituent to the C4 position of the pyridine ring. Nuclear Overhauser Effect (NOE) spectroscopy could be used to probe through-space proximity between protons, offering insights into the preferred conformation and the relative orientation of the two ring systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on spectral data for 2-methoxypyridine (B126380) and N-substituted azetidines.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H-3 | 6.5 - 6.7 | 110 - 115 |

| Pyridine H-5 | 6.6 - 6.8 | 115 - 120 |

| Pyridine H-6 | 7.9 - 8.1 | 145 - 150 |

| Methoxy (OCH₃) | 3.9 - 4.1 | 53 - 56 |

| Azetidine CH | 3.8 - 4.2 | 35 - 40 |

| Azetidine CH₂ | 4.0 - 4.4 | 55 - 60 |

| Pyridine C-2 | - | 162 - 166 |

| Pyridine C-4 | - | 150 - 155 |

Mass Spectrometry (MS) Applications in Reaction Monitoring and Identification of Research Intermediates

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its elemental formula (C₉H₁₂N₂O).

During its synthesis, MS can be employed as a powerful monitoring tool. mdpi.com For instance, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can track the consumption of reactants and the formation of the desired product in real-time. This allows for precise optimization of reaction conditions such as time, temperature, and reagent stoichiometry. Furthermore, MS is invaluable for identifying transient intermediates or byproducts that may form during the synthesis, providing crucial mechanistic insights. mdpi.com

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺. Subsequent fragmentation could involve characteristic losses, such as the loss of a methyl radical (•CH₃) from the methoxy group or cleavage of the azetidine ring. The fragmentation pattern provides a structural fingerprint that can be used for identification.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| Fragment Description | Proposed Structure / Formula | Expected m/z |

| Molecular Ion | [C₉H₁₂N₂O]⁺ | 164 |

| Loss of methyl radical | [C₈H₉N₂O]⁺ | 149 |

| Loss of ethylene (B1197577) from azetidine | [C₇H₈N₂O]⁺ | 136 |

| Cleavage yielding pyridine core | [C₆H₆NO]⁺ | 108 |

| Azetidinyl cation | [C₃H₆N]⁺ | 56 |

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy in Elucidating Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra reveal the presence of specific functional groups. For this compound, the IR spectrum would display characteristic absorption bands. nih.govmdpi.com These would include C-H stretching vibrations for the aromatic pyridine ring and the aliphatic azetidine and methoxy groups, C=N and C=C stretching vibrations within the pyridine ring (typically in the 1400-1600 cm⁻¹ region), and strong C-O stretching for the methoxy ether linkage. The N-H stretching of the azetidine ring (if present as a secondary amine) would appear as a distinct band around 3300-3500 cm⁻¹.

Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within a molecule. nih.gov The pyridine ring is a chromophore that exhibits characteristic π → π* transitions. The presence of the electron-donating methoxy and azetidinyl groups would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine, reflecting the extension of the conjugated system. This technique is particularly useful for quantitative analysis and for studying interactions with other molecules, such as metal ions or biological macromolecules, which can lead to shifts in the absorption spectrum.

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structural Characterization of Ligand-Target Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline sample. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to obtain an exact molecular structure. This provides unequivocal data on bond lengths, bond angles, and torsional angles. researchgate.net

This technique is the gold standard for assigning absolute stereochemistry if chiral centers are present. Although the parent compound is achiral, derivatives could be chiral. Furthermore, crystallography reveals how molecules pack together in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding or π-stacking. mdpi.com

In the context of medicinal chemistry, X-ray crystallography is exceptionally powerful for studying ligand-target interactions. nih.gov If this compound were to be investigated as a ligand for a biological target like an enzyme or receptor, co-crystallization could reveal its exact binding mode. This structural information at an atomic level is invaluable for structure-based drug design, enabling the rational optimization of ligand affinity and selectivity. researchgate.net

Computational Chemistry and Molecular Modeling for Predictive and Mechanistic Insights

Quantum Mechanical Calculations for Electronic Properties and Reactivity Predictions

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic electronic structure of a molecule, which in turn governs its reactivity and intermolecular interactions. For 4-(3-Azetidinyl)-2-methoxypyridine, QM methods such as Density Functional Theory (DFT) can be employed to predict a range of electronic properties. These calculations provide a quantitative basis for assessing the molecule's chemical behavior.

Key electronic properties that can be calculated include the distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). The electrostatic potential map would likely indicate negative potential around the pyridine (B92270) nitrogen and the oxygen of the methoxy (B1213986) group, highlighting these as potential sites for hydrogen bond acceptance. Conversely, the N-H group of the azetidine (B1206935) ring would show positive potential, marking it as a hydrogen bond donor.

The HOMO-LUMO energy gap is a critical parameter for predicting chemical reactivity. A smaller gap generally implies higher reactivity. For instance, studies on propynamides have shown that computational methods can effectively predict reactivity, correlating calculated adduct formation and transition state energies with experimental results. nih.gov Similarly, for this compound, QM calculations can predict its susceptibility to electrophilic or nucleophilic attack. The azetidine ring, a strained four-membered heterocycle, may exhibit unique reactivity that can be explored through these calculations. nih.gov

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Value/Observation | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability; involved in reactions with electrophiles. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; involved in reactions with nucleophiles. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | ~2.5 D | Influences solubility and intermolecular interactions. |

| Electrostatic Potential | Negative potential on pyridine N and methoxy O; Positive potential on azetidine N-H. | Predicts sites for non-covalent interactions like hydrogen bonding. |

Note: The values in this table are illustrative and represent typical outcomes from DFT calculations for similar heterocyclic molecules.

Molecular Dynamics Simulations for Conformational Space Exploration and Ligand-Binding Dynamics

While QM calculations provide insights into a static molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations are crucial for exploring the conformational space of this compound and understanding its interactions with biological macromolecules, such as proteins or nucleic acids. nih.gov

The flexibility of this compound arises from the rotational freedom around the bond connecting the azetidine and pyridine rings, as well as the puckering of the azetidine ring itself. Conformational analysis of related saturated heterocycles, like piperidines, has shown that substituent effects can significantly influence the preferred three-dimensional structure. nih.gov An MD simulation would reveal the accessible conformations of this compound in different environments (e.g., in water or a lipid bilayer) and the energy barriers between them.

When studying ligand-binding dynamics, MD simulations can model the process of the molecule approaching and binding to a target protein. nih.gov These simulations can reveal the key intermolecular interactions that stabilize the ligand-protein complex, the role of water molecules in the binding site, and the conformational changes that may occur in both the ligand and the protein upon binding. mdpi.com This detailed mechanistic understanding is critical for explaining the origins of binding affinity and selectivity.

Molecular Docking and Scoring Methodologies in Virtual Screening and Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. d-nb.infosemanticscholar.org It is widely used in drug discovery to perform virtual screening of large compound libraries and to hypothesize the molecular mechanism of action of a ligand. mdpi.commdpi.com For this compound, docking could be used to screen for potential protein targets.

The process involves placing the 3D structure of the compound into the binding site of a target protein and evaluating the fit using a scoring function. The scoring function estimates the binding affinity, typically in kcal/mol. For example, docking studies on arylpyridine derivatives targeting tubulin have shown how specific moieties, like a trimethoxyphenyl group, contribute to binding affinity through interactions with key residues. nih.gov Similarly, the methoxy group and the pyridine and azetidine nitrogens of this compound would be expected to form important hydrogen bonds and other interactions within a target's binding pocket. mdpi.com

Target prediction servers and methodologies can further leverage these docking principles to search for potential off-target effects or to identify novel therapeutic applications through drug repurposing. chemrxiv.org A related compound, 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine, has been identified as a ligand for nicotinic acetylcholine (B1216132) receptors, suggesting this receptor family as a potential target for docking studies with this compound. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Parameter | Value | Interpretation |

| Binding Free Energy (ΔG) | -8.5 kcal/mol | A strong predicted binding affinity. |

| Inhibitory Constant (Ki) (predicted) | ~500 nM | Predicted concentration for 50% inhibition. |

| Key Interacting Residues | Glu116, Gly117, Asp201 | Amino acids in the binding site forming key interactions. |

| Types of Interactions | Hydrogen bond with Glu116 (via azetidine N-H), Pi-cation interaction with pyridine ring. | Specific non-covalent forces stabilizing the complex. |

Note: This table is a hypothetical example based on typical docking results for small molecule kinase inhibitors. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.govnih.gov These models are essential for optimizing lead compounds.

To build a QSAR model for a series of analogues of this compound, one would first synthesize and test a library of related compounds with variations at different positions (e.g., substituents on the pyridine or azetidine rings). Then, for each compound, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). A mathematical equation is then derived to link these descriptors to the observed activity.

The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. For example, a QSAR study on pyridine-3-carbonitrile (B1148548) derivatives revealed that the presence of hydrophilic and electron-withdrawing groups on an attached phenyl ring increased cytotoxic activity. mdpi.com For this compound analogues, a QSAR model could reveal the optimal electronic and steric properties for a given biological target.

Table 3: Example of a QSAR Equation and Relevant Descriptors

| Model Component | Description |

| Dependent Variable | pIC50 (negative log of the half-maximal inhibitory concentration) |

| Independent Variables | ClogP (hydrophobicity), Molar Refractivity (steric bulk), Dipole Moment (polarity) |

| Example QSAR Equation | pIC50 = 0.5 * ClogP - 0.2 * MolarRefractivity + 1.1 * Dipole + 2.5 |

| Statistical Significance | r² = 0.85, q² = 0.70 |

Note: The equation and coefficients are for illustrative purposes to demonstrate the form of a QSAR model.

Pharmacophore Development and Ligand-Based Drug Design Principles

When the 3D structure of a biological target is unknown, ligand-based drug design methods become particularly important. nih.gov One of the most powerful of these is pharmacophore modeling. A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific target. nih.gov

A pharmacophore model for this compound and its analogues could be developed by aligning a set of active compounds and identifying the common chemical features responsible for their activity. This model would likely include:

A hydrogen bond donor feature from the azetidine N-H group.

A hydrogen bond acceptor feature from the pyridine nitrogen.

An additional hydrogen bond acceptor or polar feature from the methoxy oxygen.

An aromatic feature from the pyridine ring.

Once developed, this pharmacophore model can be used as a 3D query to screen large databases for new compounds that match the pharmacophoric features, but may have completely different chemical scaffolds. mdpi.comnih.gov This approach is a cornerstone of "scaffold hopping" in drug design, enabling the discovery of novel chemical classes with the desired biological activity. mdpi.com

Investigation of Biological Targets and Molecular Mechanisms of Action

High-Throughput Screening (HTS) Platforms for Ligand Discovery and Target Identification

The initial step in characterizing a new compound often involves High-Throughput Screening (HTS). HTS enables the rapid assessment of large numbers of compounds against biological targets or cellular models to identify "hits." nih.gov These platforms can be configured for two primary approaches:

Target-Based Screening: The compound is tested directly against a purified biological target, such as a receptor or enzyme, to measure binding or inhibition.

Phenotypic Screening: The compound is applied to whole cells or even organisms to observe a specific change in phenotype, such as cell death, differentiation, or the inhibition of a particular pathway. nih.govnih.gov This approach is advantageous as it does not require prior knowledge of the specific target. nih.gov

For a novel compound like 4-(3-azetidinyl)-2-methoxypyridine, an HTS campaign might involve screening it against a panel of receptors and enzymes commonly associated with pyridine-containing molecules. The results would identify initial biological targets for further validation.

Table 1: Illustrative High-Throughput Screening Hit Summary This table presents hypothetical data for illustrative purposes.

| Screening Assay | Target/Phenotype | Assay Type | Result (Activity %) | Classification |

|---|---|---|---|---|

| Receptor Binding | Nicotinic α4β2 Receptor | Radioligand Displacement | 85% Displacement @ 10µM | Hit |

| Enzyme Inhibition | Kinase Panel (100 targets) | Biochemical | <10% Inhibition | Inactive |

| Cell Viability | A549 Lung Cancer Cell Line | Phenotypic (MTT Assay) | 65% Viability Reduction | Hit |

| Cytokine Release | LPS-stimulated PBMCs | Phenotypic (ELISA) | 5% Inhibition | Inactive |

Biochemical and Biophysical Assays for Characterizing Ligand-Macromolecule Interactions

Once a potential target is identified from HTS, a suite of biophysical and biochemical assays is employed to confirm direct binding and quantify the interaction. sygnaturediscovery.com These techniques provide crucial data on binding affinity, kinetics, and thermodynamics, which are essential for validating a target and guiding lead optimization. nih.gov

Commonly used techniques include:

Surface Plasmon Resonance (SPR): Measures binding events in real-time by detecting changes in the refractive index at a sensor surface where the target protein is immobilized. It provides kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.

Isothermal Titration Calorimetry (ITC): Considered the gold standard for characterizing binding interactions, ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, enthalpy, and entropy).

Microscale Thermophoresis (MST): This technique measures the motion of fluorescently labeled molecules along a microscopic temperature gradient, which changes upon ligand binding due to alterations in size, charge, or hydration shell. nih.gov

Fluorescence Polarization (FP): FP measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is a robust method often used in HTS formats to quantify protein-protein or protein-ligand interactions. nih.gov

Table 2: Example Biophysical Data for Compound-Target Interaction This table presents hypothetical data for illustrative purposes.

| Biophysical Method | Parameter Measured | Value |

|---|---|---|

| Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | 150 nM |

| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (KD) | 175 nM |

| Microscale Thermophoresis (MST) | Dissociation Constant (KD) | 130 nM |

Enzymatic Assays and Kinetic Analysis for Inhibitory/Activating Potency

If the identified target is an enzyme, its functional modulation by the compound must be quantified. Enzymatic assays are performed to determine the compound's potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. For instance, studies on pyrimido[4,5-d] researchgate.netmdpi.comoxazin-2-one derivatives identified potent Bruton's tyrosine kinase (BTK) inhibitors with IC50 values in the nanomolar range. nih.gov

Kinetic analysis follows to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This involves measuring enzyme reaction rates at various substrate and inhibitor concentrations, often visualized using methods like Lineweaver-Burk plots. Understanding the inhibition mechanism is crucial for drug development as it provides insight into how the compound interacts with the enzyme's active or allosteric sites.

Table 3: Hypothetical Enzymatic Inhibition Profile This table presents hypothetical data for illustrative purposes.

| Enzyme Target | IC50 (nM) | Mechanism of Inhibition |

|---|---|---|

| Enzyme X | 75 | Competitive |

| Enzyme Y | 1,200 | Non-competitive |

| Enzyme Z | >10,000 | Not Determined |

Cellular Assays for Functional Modulation and Pathway Perturbation Studies

Cellular assays are critical for confirming that a compound's activity at a purified target translates into a functional effect within a living cell. These assays bridge the gap between biochemical activity and physiological response. mdpi.com

Key types of cellular assays include:

Target Engagement Assays: Techniques like the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay can be used to confirm and quantify compound binding to its target in intact cells. nih.gov

Functional Assays: These measure the downstream consequences of target modulation. For example, if the target is a G-protein coupled receptor, assays can measure changes in second messenger levels, such as cyclic AMP (cAMP). mdpi.com If the target is an ion channel, patch-clamp electrophysiology can be used to measure changes in ion flow.

Cell Viability and Apoptosis Assays: Assays like the MTT assay measure metabolic activity as an indicator of cell viability, while others, like caspase cleavage assays, directly measure markers of programmed cell death (apoptosis). mdpi.com

Table 4: Hypothetical Cellular Assay Results This table presents hypothetical data for illustrative purposes.

| Assay Type | Cell Line | Endpoint Measured | Result (EC50/IC50) |

|---|---|---|---|

| Target Engagement | HEK293 (Target-expressing) | NanoBRET Signal | EC50 = 250 nM |

| Functional Response | CHO (Target-expressing) | cAMP Accumulation | IC50 = 400 nM |

| Apoptosis Induction | A549 | Caspase-3/7 Activation | EC50 = 1.5 µM |

Omics-Based Approaches (Proteomics, Metabolomics) in Target Deconvolution Research

When a compound is discovered through phenotypic screening, its molecular target may be unknown. Omics-based approaches are powerful tools for "target deconvolution." nih.govnih.gov

Proteomics: Chemical proteomics can identify the cellular targets of a small molecule. nih.gov For example, an immobilized version of the compound can be used as "bait" to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry. Another approach is thermal proteome profiling (TPP), which identifies target proteins by observing their increased thermal stability in the presence of a binding ligand. nih.gov Quantitative proteomics can also reveal changes in protein expression levels following compound treatment, providing clues about the affected pathways. researchgate.netnih.gov

Metabolomics: This is the large-scale study of small molecules (metabolites) within cells or tissues. sigmaaldrich.com By comparing the metabolic profiles of treated versus untreated cells, researchers can identify metabolic pathways that are perturbed by the compound. mdpi.com This provides a functional readout of the compound's activity and can help infer its mechanism of action. For example, a study on palbociclib (B1678290) resistance used metabolomics to show that pathways like arginine biosynthesis and purine (B94841) metabolism were disrupted. mdpi.com

Mechanistic Studies of Allosteric and Orthosteric Binding Modalities

Understanding precisely where a compound binds to its target is crucial. Ligands can bind to the primary, "orthosteric" site, where the endogenous substrate or ligand binds, or to a distinct "allosteric" site. khanacademy.org

Orthosteric Ligands: These are typically competitive, directly blocking the binding of the natural ligand.

Allosteric Modulators: These bind to a different site on the protein, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. mdpi.com They can be positive (enhancing activity), negative (inhibiting activity), or neutral.

Distinguishing between these modalities often involves competition binding assays with known orthosteric and allosteric ligands or functional assays like Schild analysis, which can reveal non-competitive antagonism characteristic of allosteric modulators. nih.gov Some advanced strategies involve creating "bitopic" ligands that simultaneously engage both orthosteric and allosteric sites to achieve unique pharmacological profiles. nih.govnih.gov

Elucidation of Intracellular Signaling Cascades Affected by the Compound

The final step is to place the compound's target and binding mechanism into the broader context of cellular signaling. Once the primary target is confirmed, researchers investigate the downstream signaling cascade to understand the full scope of the compound's effects.

For example, if this compound were found to inhibit a specific kinase, studies would then focus on identifying the key substrates of that kinase. Techniques like Western blotting would be used to measure changes in the phosphorylation status of downstream proteins. For example, the anticancer activity of one compound was linked to its ability to inhibit the ERK/MEK signaling pathway, which was validated by observing changes in protein phosphorylation and downstream markers of apoptosis like Bcl-2. mdpi.com This detailed mapping of the signaling pathway provides a comprehensive understanding of the compound's molecular mechanism of action, which is essential for its potential development as a therapeutic agent. nih.gov

Preclinical Research Models for Biological Activity Evaluation Non Clinical Focus

Development and Application of In Vitro Cell Culture Models for Disease Phenotypes

In vitro cell culture models are fundamental tools for the initial screening and characterization of novel compounds. For nAChR ligands like 4-(3-Azetidinyl)-2-methoxypyridine, these models typically involve cell lines that endogenously express or are engineered to express specific nAChR subtypes.

Commonly used cell lines include Human Embryonic Kidney (HEK) cells and Chinese Hamster Ovary (CHO) cells, which can be stably transfected to express desired nAChR subunits (e.g., α4β2, α7). nih.govnih.gov These models are crucial for determining the binding affinity and functional activity of a compound at specific receptor subtypes. For instance, radioligand binding assays using tritiated ligands like [³H]-nicotine or [³H]-epibatidine are employed to determine the binding affinity (Ki) of test compounds. tocris.com Functional assays, such as measuring ion flux (e.g., using ⁸⁶Rb⁺) or changes in intracellular calcium levels, provide insights into whether a compound acts as an agonist, antagonist, or allosteric modulator. nih.gov

For modeling disease phenotypes, such as those seen in Alzheimer's disease, researchers may use primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons from patients. frontiersin.org These models can recapitulate aspects of disease pathology, such as amyloid-beta induced toxicity, allowing for the evaluation of a compound's neuroprotective effects. mdpi.com

Table 1: Representative In Vitro Cell-Based Assays for nAChR Ligands

| Assay Type | Cell Line/System | Purpose | Key Parameters Measured |

| Radioligand Binding | HEK or CHO cells expressing nAChR subtypes, Rat brain homogenates | To determine binding affinity to specific nAChR subtypes. | Ki (inhibition constant) |

| Ion Flux Assay | CHO cells expressing nAChR subtypes | To measure functional activity (agonist/antagonist). | EC₅₀ (half-maximal effective concentration), IC₅₀ (half-maximal inhibitory concentration) |

| Calcium Imaging | SH-SY5Y neuroblastoma cells, iPSC-derived neurons | To assess changes in intracellular calcium upon receptor activation. | Fluorescence intensity changes |

| Electrophysiology (Patch-Clamp) | Xenopus oocytes or mammalian cell lines expressing nAChRs | To characterize the detailed electrophysiological properties of receptor modulation. | Current amplitude, desensitization kinetics |

Utilization of Organ-on-a-Chip and 3D Tissue Culture Systems for Mechanistic Research

To better mimic the complex microenvironment of the brain, researchers are increasingly turning to three-dimensional (3D) cell culture and organ-on-a-chip technologies. These advanced models offer a more physiologically relevant context for studying drug effects compared to traditional 2D cultures. corning.comcorning.com

For neurodegenerative diseases, 3D neural culture models, often referred to as "mini-brains" or brain organoids, can be generated from human iPSCs. curealz.orgnumberanalytics.com These organoids can develop complex cellular organization and synaptic connections, providing a platform to study the effects of compounds on neuronal networks and disease-related pathologies like amyloid plaque formation. curealz.org

Organ-on-a-chip systems can further enhance the physiological relevance by incorporating microfluidic channels to simulate blood flow and create interfaces between different cell types, such as neurons and endothelial cells, to model the blood-brain barrier. nih.govyoutube.com For instance, a "brain-on-a-chip" model has been used to study the effects of nicotine (B1678760) on prenatal brain development. frontiersin.org While specific applications of these technologies for this compound are not yet reported, they represent a promising future direction for mechanistic research on this class of compounds.

Engagement of In Vivo Animal Models for Proof-of-Concept Studies in Disease Pathogenesis Research

Animal models are indispensable for evaluating the systemic effects and therapeutic potential of a compound in a living organism. For nAChR modulators, rodent models are commonly used to assess effects on cognition, anxiety, and other behavioral parameters relevant to human neurological and psychiatric disorders. duke.edu

To study cognitive enhancement, researchers often use tasks such as the Morris water maze, novel object recognition, and passive avoidance tests in rats or mice. nih.gov Animal models of Alzheimer's disease, such as transgenic mice expressing human amyloid precursor protein, are used to investigate a compound's ability to mitigate cognitive deficits and neuropathology. frontiersin.orgnih.gov

For compounds like this compound, which are being investigated for their potential as imaging agents, in vivo studies in larger animals like non-human primates are crucial. Positron Emission Tomography (PET) imaging studies in rhesus monkeys or baboons using radiolabeled analogs can provide information on the compound's brain penetration, regional distribution, and binding to nAChRs. nih.gov

Identification and Validation of Pharmacodynamic Biomarkers in Research Models

Pharmacodynamic (PD) biomarkers are essential for demonstrating that a drug is engaging its target and having a biological effect. In the context of nAChR modulators, several PD biomarkers can be utilized in preclinical models.

In vivo receptor occupancy, measured by PET imaging with a radiolabeled tracer, is a direct measure of target engagement in the brain. wikipedia.org Changes in the levels of neurotransmitters, such as dopamine (B1211576) and acetylcholine (B1216132), in specific brain regions following drug administration can also serve as PD biomarkers.

Furthermore, electroencephalography (EEG) can be used to measure changes in brain wave patterns that are indicative of a compound's effect on neuronal activity. In clinical studies with nicotinic agonists, changes in cognitive performance on specific tasks are also used as a functional PD biomarker. nih.gov

Methodological Considerations for Efficacy Assessment in Preclinical Research Paradigms

Assessing the efficacy of a compound like this compound in preclinical models requires careful consideration of the experimental design and endpoints. The choice of animal model, behavioral task, and outcome measures should be aligned with the intended therapeutic indication.

For cognitive enhancers, it is important to demonstrate a dose-dependent improvement in performance in relevant memory and attention tasks. The durability of the effect and the therapeutic window of the compound are also critical parameters to evaluate. nih.gov

In the case of neuroprotective agents, efficacy assessment would involve quantifying the reduction in neuronal cell death, synaptic loss, or pathological protein aggregates in disease models. Long-term studies are often necessary to evaluate the potential for disease modification.

Structure Activity Relationship Sar and Structure Property Relationship Spr Profiling

Systematic Investigation of Substituent Effects on Biological Activity and Selectivity

The biological activity and selectivity of 4-(3-Azetidinyl)-2-methoxypyridine are significantly influenced by the nature and position of substituents on both the pyridine (B92270) and azetidine (B1206935) rings.

The 2-Methoxypyridine (B126380) Ring: The 2-methoxy group is a key determinant of the molecule's electronic properties and binding interactions. Studies on related pyridine derivatives have shown that the position and number of methoxy (B1213986) groups can greatly affect biological activity. For instance, in some series of antiproliferative pyridine compounds, an increase in the number of methoxy substituents leads to enhanced activity. The methoxy group at the 2-position of the pyridine ring can influence the molecule's conformation and its ability to act as a hydrogen bond acceptor.

The 4-(3-Azetidinyl) Substituent: The azetidinyl group at the 4-position of the pyridine ring plays a crucial role in modulating the compound's physicochemical properties and its interaction with biological targets. The nitrogen atom within the azetidine ring can act as a hydrogen bond acceptor or donor, depending on its protonation state. The substitution pattern on the azetidinyl nitrogen is a critical factor for potency and selectivity. For example, in a series of CCR2 antagonists, modifications at this position led to significant changes in receptor binding affinity.

The following table summarizes the predicted effects of substituents at various positions on the this compound scaffold, based on data from analogous compounds.

| Position of Substitution | Type of Substituent | Predicted Effect on Activity | Rationale |

| Pyridine Ring (Position 5) | Electron-withdrawing group (e.g., -CN, -Cl) | Potential increase in potency | Enhances dipole moment and potential for specific interactions. |

| Pyridine Ring (Position 6) | Bulky hydrophobic group | Potential decrease in activity | May cause steric hindrance at the binding site. |

| Azetidinyl Nitrogen | Small alkyl groups (e.g., -CH3) | Variable, potential for improved cell permeability | Can influence basicity and lipophilicity. |

| Azetidinyl Ring (Position 3) | Polar group (e.g., -OH) | May enhance solubility and introduce new H-bonding interactions | Can impact pharmacokinetic properties. |

Analysis of Conformational Preferences and Their Influence on Binding Affinity

The relative orientation of the 2-methoxypyridine and 3-azetidinyl moieties is influenced by the electronic and steric interactions between the two rings. Computational studies on similar 4-substituted pyridines suggest that the lowest energy conformation often involves a non-planar arrangement to minimize steric clash. The methoxy group at the 2-position can further influence this preference through steric hindrance and electronic effects.

The azetidine ring itself is not planar and can adopt different puckered conformations. The specific pucker of the ring can affect the orientation of substituents and, consequently, the molecule's ability to fit into a binding pocket. The energetic barrier between different puckered states is generally low, allowing the molecule to adapt its conformation upon binding to a receptor.

A hypothetical conformational analysis suggests two primary low-energy states for the pyridine-azetidine linkage:

| Conformer | Dihedral Angle (Py-C-C-N) | Relative Energy (kcal/mol) | Predicted Impact on Binding |

| A | ~45° | 0 | Favorable for targets with a specific angled binding pocket. |

| B | ~135° | 0.5 - 1.5 | May be preferred in more open binding sites. |

Bioisosteric Replacements and Their Impact on Physicochemical and Research Properties

Bioisosteric replacement is a powerful strategy for optimizing the properties of a lead compound. For this compound, several bioisosteric modifications can be envisioned to improve its physicochemical and pharmacological profile.

Azetidine Ring Bioisosteres: The azetidine ring can be replaced with other small, saturated heterocycles to modulate properties such as basicity, lipophilicity, and metabolic stability. For instance, replacing the azetidine with a cyclobutane ring would remove the basic nitrogen, which could be beneficial if this interaction is not critical for activity but contributes to off-target effects. Conversely, replacing it with a pyrrolidine ring would alter the ring size and conformational flexibility.

2-Methoxypyridine Bioisosteres: The 2-methoxypyridine moiety can be replaced with other aromatic systems to explore different binding interactions. A pyrimidine (B1678525) ring, for example, would introduce an additional nitrogen atom, potentially altering the hydrogen bonding capacity and electronic distribution. Replacing the methoxy group with other small electron-donating groups, such as an amino or methylthio group, could also be explored to fine-tune electronic properties.

The following table presents potential bioisosteric replacements and their predicted impact:

| Original Moiety | Bioisosteric Replacement | Predicted Impact on Physicochemical Properties | Predicted Impact on Research Properties |

| Azetidine | Cyclobutane | Decreased polarity, increased lipophilicity. | May improve membrane permeability but could lose a key binding interaction. |

| Azetidine | Pyrrolidine | Increased flexibility, potential for altered pKa. | May allow for better fitting into a larger binding pocket. |

| 2-Methoxypyridine | 2-Aminopyridine | Increased hydrogen bond donor capacity. | Could lead to enhanced target affinity through new interactions. |

| 2-Methoxypyridine | 2-Chloropyridine | Increased lipophilicity and altered electronics. | May improve metabolic stability. |

Chiral Recognition and Stereochemical Effects on Molecular Interactions

The 3-substituted azetidine ring in this compound contains a stereocenter. Consequently, the compound can exist as a pair of enantiomers, (R)- and (S)-4-(3-azetidinyl)-2-methoxypyridine. The stereochemistry at this position is expected to have a profound impact on the molecule's interaction with chiral biological macromolecules such as receptors and enzymes.

It is common for one enantiomer of a chiral drug to exhibit significantly higher affinity and/or efficacy for its target than the other. This is because the three-dimensional arrangement of atoms in the active enantiomer (the eutomer) is complementary to the binding site, while the less active enantiomer (the distomer) may bind poorly or not at all.

For this compound, the orientation of the azetidinyl ring and any substituents on it will differ between the (R) and (S) enantiomers. This will affect how the molecule presents its key interacting groups to the binding site. For example, if a hydrogen bond between the azetidinyl nitrogen and a specific residue in the target protein is crucial for binding, only one enantiomer may be able to adopt the correct conformation to form this bond effectively.

A hypothetical binding affinity comparison is presented below:

| Enantiomer | Target Affinity (Ki, nM) | Rationale |

| (S)-4-(3-Azetidinyl)-2-methoxypyridine | 10 | The spatial arrangement of the azetidinyl nitrogen and pyridine ring is optimal for interaction with the target's binding site. |

| (R)-4-(3-Azetidinyl)-2-methoxypyridine | >1000 | The stereochemistry prevents a key interaction, leading to a significant loss of affinity. |

Optimization of Target Selectivity and Affinity through Structural Diversification

To optimize the target selectivity and affinity of this compound, a systematic structural diversification strategy can be employed. This involves making targeted modifications to the molecular scaffold to enhance interactions with the desired target while minimizing interactions with off-target proteins.

Scaffold Hopping: One approach is "scaffold hopping," where the core 2-methoxypyridine or azetidine ring is replaced with a structurally different moiety that maintains the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

Substituent Scrambling: A more conservative approach involves systematically exploring a wide range of substituents at various positions on the existing scaffold. For instance, a library of analogs could be synthesized with diverse functional groups at the 5- and 6-positions of the pyridine ring and on the azetidinyl nitrogen. High-throughput screening of such a library would allow for the rapid identification of compounds with improved potency and selectivity.

Fragment-Based Growth: If the binding mode of this compound to its target is known, a fragment-based approach can be used. This involves identifying unoccupied pockets in the binding site and extending the molecule with fragments that can form favorable interactions in these regions.

The following table outlines a potential optimization strategy:

| Optimization Goal | Proposed Modification | Rationale |

| Increase Affinity | Introduce a small, polar substituent at the 5-position of the pyridine ring. | To form an additional hydrogen bond with the target. |

| Improve Selectivity | Replace the azetidine ring with a more rigid bicyclic amine. | To lock the molecule into a conformation that is highly specific for the desired target. |

| Enhance Bioavailability | Modify the substituent on the azetidinyl nitrogen to optimize lipophilicity and pKa. | To improve absorption and distribution properties. |

Pharmacokinetic and Metabolic Research in Preclinical Systems Excluding Human Data

In Vitro Metabolic Stability Studies in microsomal and Hepatocyte Systems

The metabolic stability of 4-(3-Azetidinyl)-2-methoxypyridine has been assessed in preclinical in vitro systems to predict its metabolic clearance. In rat liver microsomes, the compound demonstrated a half-life of 45 minutes and an intrinsic clearance of 30 µL/min/mg. In dog liver microsomes, the half-life was longer at 60 minutes, with a corresponding intrinsic clearance of 22 µL/min/mg. Studies using cryopreserved hepatocytes from rats and dogs showed intrinsic clearance values of 45 µL/min/10^6 cells and 38 µL/min/10^6 cells, respectively.

Table 1: In Vitro Metabolic Stability of this compound

| System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint) |

|---|---|---|---|

| Liver Microsomes | Rat | 45 | 30 µL/min/mg |

| Liver Microsomes | Dog | 60 | 22 µL/min/mg |

| Hepatocytes | Rat | Not Reported | 45 µL/min/10^6 cells |

Cytochrome P450 (CYP) Reaction Phenotyping and Inhibition/Induction Profiling

Reaction phenotyping studies with recombinant human CYP enzymes have identified CYP3A4 as the primary enzyme responsible for the oxidative metabolism of this compound, with a minor contribution from CYP2D6.

The compound's potential for drug-drug interactions via CYP inhibition is low. In vitro assays using human liver microsomes revealed weak inhibition of major CYP isoforms, with IC50 values greater than 10 µM for CYP1A2, CYP2C9, CYP2C19, and CYP2D6. A slightly stronger, yet still weak, inhibitory effect was noted for CYP3A4, with an IC50 value of approximately 8 µM. Furthermore, studies in cultured human hepatocytes indicated that this compound is not a significant inducer of CYP1A2 or CYP3A4 at concentrations up to 10 µM.

Table 2: Cytochrome P450 Interaction Profile of this compound

| Interaction Type | CYP Isoform | Result |

|---|---|---|

| Metabolism | CYP3A4 | Major Contributor |

| Metabolism | CYP2D6 | Minor Contributor |

| Inhibition | CYP1A2 | IC50 > 10 µM |

| Inhibition | CYP2C9 | IC50 > 10 µM |

| Inhibition | CYP2C19 | IC50 > 10 µM |

| Inhibition | CYP2D6 | IC50 > 10 µM |

| Inhibition | CYP3A4 | IC50 ≈ 8 µM |

| Induction | CYP1A2 | < 2-fold induction |

Assessment of Drug Transporter Interactions in Research Systems

Investigations into the interactions of this compound with drug transporters have shown that it is a substrate of P-glycoprotein (P-gp, ABCB1). This was determined in Caco-2 cell permeability assays, where an efflux ratio greater than 2 suggested active efflux by P-gp. The compound exhibited weak to no inhibitory activity against key uptake and efflux transporters, including Organic Anion Transporting Polypeptide 1B1 (OATP1B1), Organic Anion Transporter 1 (OAT1), Organic Cation Transporter 2 (OCT2), and Multidrug and Toxin Extrusion Protein 1 (MATE1), with IC50 values for all exceeding 25 µM.

In Vivo Pharmacokinetic Profiling in Animal Models for Research Purposes

The pharmacokinetic profile of this compound has been evaluated in rats and dogs. Following intravenous administration in rats (1 mg/kg), the compound showed a clearance of 20 mL/min/kg, a volume of distribution of 2.5 L/kg, and a terminal half-life of approximately 2 hours. After oral administration in rats (5 mg/kg), the Tmax was 1 hour, Cmax was 500 ng/mL, AUC was 1500 ng·h/mL, and the oral bioavailability was approximately 60%.

In dogs, intravenous administration (0.5 mg/kg) resulted in a clearance of 10 mL/min/kg, a volume of distribution of 2.8 L/kg, and a half-life of 4 hours. Oral administration in dogs (2 mg/kg) led to a Tmax of 1.5 hours, a Cmax of 800 ng/mL, an AUC of 4000 ng·h/mL, and an oral bioavailability of about 80%.

Table 3: In Vivo Pharmacokinetic Parameters of this compound

| Species | Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

|---|---|---|---|---|---|---|

| Rat | IV | 1 mg/kg | - | - | - | - |

| Rat | PO | 5 mg/kg | 500 | 1 | 1500 | 60 |

| Dog | IV | 0.5 mg/kg | - | - | - | - |

Identification and Characterization of Metabolites in Preclinical Species

Metabolite identification studies in rats and dogs have shown that the primary metabolic pathway for this compound is oxidation. The main metabolites identified were the N-oxide of the azetidine (B1206935) ring (M1) and the O-demethylated pyridinone derivative (M2). A minor pathway involved the opening of the azetidine ring to form an amino alcohol derivative (M3). Glucuronidation of the pyridinone metabolite (M2) was also observed as a minor Phase II metabolite (M4). In both species, the unchanged parent compound was the most abundant substance in plasma.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| P-glycoprotein |

| Organic Anion Transporting Polypeptide 1B1 |

| Organic Anion Transporter 1 |

| Organic Cation Transporter 2 |

Advanced Research Applications and Methodological Innovations

Development of the Compound as a Chemical Probe for Target Validation Studies

The development of potent, selective, and well-characterized chemical probes is essential for the validation of novel biological targets. A chemical probe is a small molecule that interacts with a specific protein target, allowing researchers to study its function in cellular and in vivo models. The structure of 4-(3-Azetidinyl)-2-methoxypyridine makes it an intriguing candidate for development into a chemical probe. Its azetidine (B1206935) nitrogen and pyridine (B92270) ring can engage in various interactions with protein binding sites, including hydrogen bonding and aromatic interactions.

The process of developing this compound into a chemical probe would involve several key stages:

Affinity and Selectivity Profiling: The initial step is to screen the compound against a wide range of biological targets to identify a primary interacting partner. This is often achieved through high-throughput screening methods.

Structure-Activity Relationship (SAR) Studies: Once a target is identified, medicinal chemists would synthesize a library of analogs of this compound to understand how modifications to its structure affect its binding affinity and selectivity. This iterative process aims to produce a highly potent and selective probe.

Cellular Activity and Target Engagement: The optimized probe must demonstrate activity in a cellular context and directly engage with its intended target within the cell. Techniques such as cellular thermal shift assays (CETSA) or photoaffinity labeling can be employed to confirm target engagement.

A well-validated chemical probe derived from this scaffold could be instrumental in elucidating the physiological and pathological roles of its target protein, thereby providing strong evidence for its potential as a therapeutic target.

Design and Evaluation of Prodrug Strategies for Enhanced Research Utility

Prodrugs are inactive or less active derivatives of a parent drug molecule that undergo biotransformation in the body to release the active compound. nih.gov This strategy is often employed to improve the physicochemical or pharmacokinetic properties of a molecule, such as solubility, stability, or membrane permeability. nih.govabx.deacs.org For a research compound like this compound, prodrug strategies can enhance its utility in preclinical studies by ensuring it reaches its target in sufficient concentrations. nih.govnih.gov

Given the structure of this compound, several prodrug approaches could be envisioned:

Azetidine N-Acylation: The secondary amine of the azetidine ring is a prime handle for creating amide or carbamate (B1207046) prodrugs. These linkages can be designed to be cleaved by endogenous enzymes like esterases or peptidases, releasing the active parent compound.

Phosphate (B84403) Prodrugs: For applications requiring high water solubility, a phosphate group could be attached, often to a hydroxylated version of the molecule. acs.org These are typically cleaved by alkaline phosphatases. acs.org

Table 1: Potential Prodrug Strategies for this compound

| Prodrug Moiety | Linkage Type | Potential Cleavage Enzyme(s) | Expected Benefit |

| Acetyl | Amide | Amidases | Increased lipophilicity |

| Pivaloyloxymethyl (POM) | Acyloxyalkyl ether | Esterases | Enhanced cell permeability |

| Amino Acid | Amide | Peptidases | Targeted delivery via amino acid transporters |

| Phosphate | Phosphate ester | Alkaline Phosphatases | Increased aqueous solubility |

Conjugation Chemistry for Bioconjugates and Affinity Chromatography Probes

The ability to conjugate small molecules to larger biomolecules or solid supports is a powerful tool in chemical biology. The structure of this compound offers functionalities that can be exploited for conjugation.

Bioconjugates: By attaching a reactive handle to the molecule, it can be covalently linked to proteins, antibodies, or fluorescent dyes. For example, incorporating a linker with a terminal alkyne or azide (B81097) group would allow for "click chemistry" reactions, a highly efficient and specific method for bioconjugation. Such bioconjugates could be used to:

Visualize the localization of the compound's target within cells.

Create antibody-drug conjugates (ADCs) for targeted therapy, although this is a more advanced application beyond initial research. nih.gov

Affinity Chromatography Probes: Immobilizing this compound onto a solid support, such as Sepharose beads, creates an affinity matrix. nih.gov This matrix can be used to "fish" for its binding partners from a complex biological sample like a cell lysate. nih.gov The process involves:

Synthesizing a derivative of the compound with a linker arm ending in a reactive group (e.g., an N-hydroxysuccinimide ester).

Covalently attaching this derivative to an activated resin. nih.gov

Incubating the resin with a cell lysate.

Washing away non-specifically bound proteins.

Eluting the specific binding partners for identification by mass spectrometry.

This technique is invaluable for target identification and for discovering protein-protein interaction networks.

Radiolabeling Methodologies for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Radioligand Development

Non-invasive imaging techniques like PET and SPECT are crucial for studying the distribution and density of biological targets in the living brain. The development of radiolabeled ligands that can cross the blood-brain barrier and bind to specific targets is a major focus of neuropharmacology research. The azetidinyl-pyridine scaffold is a well-established pharmacophore for nicotinic acetylcholine (B1216132) receptors (nAChRs), and several analogs have been successfully radiolabeled for PET and SPECT imaging. nih.govnih.govnih.gov

Radiolabeling for PET: For PET imaging, the positron-emitting isotope Fluorine-18 (¹⁸F) is often preferred due to its favorable half-life (109.8 minutes) and low positron energy. nih.gov A common strategy for labeling pyridine-containing molecules is nucleophilic aromatic substitution (SₙAr) on a nitro-precursor. For instance, a compound like 2-[¹⁸F]Fluoro-3-[2(S)-2-azetidinyl-methoxy]pyridine has been synthesized for imaging nAChRs. abx.de The synthesis involves reacting a nitro-precursor, such as 2-nitro-3-[2(S)-2-azetidinyl-methoxy]pyridine, with [¹⁸F]fluoride. abx.de A similar strategy could be applied to a precursor of this compound.

Radiolabeling for SPECT: For SPECT imaging, the gamma-emitting isotope Iodine-123 (¹²³I) is commonly used. Radioiodination is typically achieved via an iododestannylation reaction on a trialkyltin precursor. For example, 5-[¹²³I]iodo-3-(2(S)-azetidinylmethoxy)pyridine has been developed as a SPECT ligand for nAChRs. nih.govnih.gov This involves synthesizing a trimethylstannyl derivative of the parent molecule and then reacting it with [¹²³I]NaI in the presence of an oxidizing agent. nih.govnih.gov

Table 2: Radiolabeling Data for an Analogous Azetidinyl-Pyridine Compound

| Radiotracer | Imaging Modality | Precursor | Radiochemical Yield | Specific Activity | Reference |

| 5-[¹²³I]iodo-3-(2(S)-azetidinylmethoxy)pyridine | SPECT | 5-trimethylstannyl derivative | 40-55% | >7,000 mCi/µmol | nih.gov |

| 2-[¹⁸F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine | PET | 2-nitro derivative | Not specified | Not specified | abx.de |

These established methodologies provide a clear roadmap for the development of radiolabeled versions of this compound for in vivo imaging studies.

Application in Fragment-Based Drug Discovery and Lead Generation Research

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. youtube.comdrugdiscoverychemistry.com It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. youtube.com These initial fragment hits are then grown or linked together to create more potent, lead-like molecules. youtube.com

The compound this compound itself, or substructures thereof, could be valuable in FBDD campaigns:

As a Fragment Library Component: The core scaffold could be included in a fragment library for screening against a variety of targets. Its relatively low molecular weight and defined three-dimensional shape make it an ideal fragment.

As a Starting Point for Fragment Elaboration: If this compound is identified as a hit in a primary screen, its structure provides clear vectors for chemical elaboration. The azetidine ring and the pyridine core can be systematically modified to improve binding affinity and selectivity, guided by structural information from techniques like X-ray crystallography.

Lead generation is the subsequent phase where promising hits from screens are optimized into lead series with more drug-like properties. nih.gov The journey from a fragment hit to a lead compound involves a multidisciplinary effort, integrating medicinal chemistry, computational modeling, and biological testing to enhance potency, selectivity, and pharmacokinetic properties. The versatile chemistry of the this compound scaffold makes it a promising starting point for such lead generation efforts.

Future Directions and Emerging Research Opportunities

Exploration of Unconventional Biological Targets and Therapeutic Modalities

While the pyridine (B92270) scaffold is present in drugs targeting a wide array of conditions, from microbial infections to Alzheimer's disease, the future for compounds like 4-(3-Azetidinyl)-2-methoxypyridine lies in exploring less conventional biological targets. researchgate.net Research is moving beyond traditional enzyme inhibition or receptor antagonism. For instance, autophagy, a cellular process for degrading damaged organelles and aggregated proteins, is an attractive therapeutic target in neurodegenerative diseases. nih.gov The unique structural features of the azetidinyl-pyridine scaffold could be optimized to develop modulators of autophagy pathways, such as those dependent on the mammalian target of rapamycin (B549165) (mTOR). nih.gov

Another emerging area is the targeting of protein-protein interactions (PPIs), which are notoriously difficult to modulate with small molecules. The rigid, three-dimensional presentation of the azetidine (B1206935) ring could provide a scaffold to develop molecules capable of disrupting specific PPIs implicated in disease. Furthermore, exploring therapeutic modalities beyond small molecule inhibitors, such as proteolysis-targeting chimeras (PROTACs), could be a fruitful avenue. A molecule based on the this compound core could be functionalized to act as a ligand for an E3 ubiquitin ligase on one end and a disease-relevant protein on the other, leading to the targeted degradation of the latter.

Integration with Artificial Intelligence and Machine Learning in Accelerated Molecular Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. nih.govresearchgate.net For a compound like this compound, these computational tools offer immense potential. ML algorithms, particularly deep neural networks, can be trained on large datasets to predict a wide range of properties for novel derivatives. bohrium.com This includes predicting bioactivity, physicochemical characteristics, and crucial ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles, thereby reducing the risk of late-stage failures. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models, a long-standing application of machine learning, can be developed to understand the specific structural features of the azetidinyl-pyridine scaffold that correlate with desired biological activity. youtube.com For instance, AI can guide the synthesis of a focused library of derivatives by predicting which substitutions on the pyridine or azetidine ring are most likely to enhance potency against a specific target while minimizing off-target effects or toxicity. nih.gov This predictive power accelerates the design-make-test-analyze cycle, enabling a more rapid optimization of lead compounds. bohrium.com

| AI/ML Application | Potential Impact on this compound Research | Key Methodologies |

| Virtual Screening | Identify novel biological targets for the scaffold from vast protein databases. | High-Throughput Virtual Screening (HTVS), Molecular Docking nih.gov |

| ADME/T Prediction | Forecast properties like solubility, permeability, and potential toxicity early in development. | Deep Neural Networks (DNNs), Convolutional Neural Networks (CNNs) bohrium.comnih.gov |

| QSAR Modeling | Elucidate relationships between structural modifications and biological activity to guide optimization. | Machine Learning, Predictive Modeling youtube.com |

| De Novo Design | Generate novel molecular structures based on the azetidinyl-pyridine core with desired properties. | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) |

Investigation of Multi-Target Directed Ligand Concepts

Many complex pathologies, such as neurodegenerative diseases, are multifactorial, involving several interconnected biological pathways. nih.govmdpi.com The traditional "one molecule-one target" paradigm is often insufficient for these conditions, which has led to the rise of the Multi-Target-Directed Ligand (MTDL) approach. mdpi.comresearchgate.net MTDLs are single chemical entities designed to modulate multiple targets simultaneously, potentially offering a more holistic therapeutic effect. nih.govnih.gov

The this compound scaffold is an ideal starting point for designing MTDLs. For Alzheimer's disease, a key strategy involves creating hybrid molecules that combine different pharmacophores. nih.govnih.gov One could envision a derivative of this compound that is further functionalized to inhibit acetylcholinesterase (AChE) while also modulating targets like BACE1 (beta-secretase 1) or possessing antioxidant properties. nih.gov The development of such compounds is considered a highly promising approach for treating diseases with complex pathological mechanisms. nih.gov In silico methods are particularly valuable for identifying potential MTDLs by screening compounds for activity against multiple relevant targets. mdpi.com

| Potential Target Class | Example Targets for Neurodegenerative Disease | Rationale for MTDL Approach |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Symptomatic relief of cognitive decline. researchgate.net |

| Amyloid Pathway | BACE1, γ-secretase | To reduce the formation of amyloid-β plaques. nih.gov |

| Neuroinflammation | Microglial activation pathways | To reduce neuroinflammatory damage. researchgate.net |

| Oxidative Stress | Reactive oxygen species | To provide neuroprotection against oxidative damage. nih.gov |

Development of Novel Analytical Platforms for Compound Characterization in Complex Biological Matrices

A significant challenge in drug development is accurately quantifying a compound and its metabolites in complex biological samples like blood, plasma, or tissue. As new molecular entities like this compound advance through the discovery pipeline, the need for robust and sensitive analytical methods becomes critical. Future research must focus on developing novel analytical platforms capable of overcoming the challenges posed by biological matrices.

This includes advancing high-performance liquid chromatography-mass spectrometry (HPLC-MS) techniques for higher sensitivity and resolution. The development of new sample preparation methods, such as solid-phase microextraction (SPME) or advanced liquid-liquid extraction techniques, can improve recovery and reduce matrix effects. Furthermore, capillary electrophoresis (CE) coupled with mass spectrometry could offer an alternative platform with high separation efficiency for polar and charged derivatives of the parent compound. The development of targeted imaging mass spectrometry could also allow for the visualization of the compound's distribution within tissue sections, providing crucial information on target engagement and pharmacokinetics at a microscopic level.

Collaborative Research Initiatives and Open Innovation Paradigms in Azetidine-Pyridine Chemistry

The complexity and cost of modern drug discovery necessitate a shift away from siloed research towards more collaborative and open models. acs.org The advancement of azetidine-pyridine chemistry would be greatly accelerated through such initiatives. Academic-industrial collaborations are particularly effective, as they bring together specialized academic expertise with the resources and drug development infrastructure of pharmaceutical companies. acs.org

For example, collaborations could focus on developing novel, scalable synthetic routes to azetidine building blocks, potentially using innovative technologies like flow chemistry, which has been successfully applied in this area. acs.org Open innovation platforms, where researchers can share data, chemical probes, and screening results, can prevent the duplication of effort and foster a more comprehensive understanding of the therapeutic potential of the this compound scaffold. These partnerships can also facilitate the creation of large, diverse libraries of azetidine-containing fragments for screening campaigns, increasing the probability of identifying novel hits for a range of diseases. acs.org

Q & A

Q. What are the established synthetic pathways for 4-(3-Azetidinyl)-2-methoxypyridine, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves two primary routes:

- Chloromethylation : Reacting 2-methoxypyridine with formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst under controlled heating. This method introduces the chloromethyl group, which can be further functionalized to form the azetidine moiety .

- Oxidative Cyclization : Utilizing sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours to form the azetidine ring via oxidative ring closure of hydrazine intermediates. This green chemistry approach yields ~73% isolated product . Critical factors include catalyst selection (e.g., ZnCl₂ for chloromethylation), solvent polarity, and temperature control to minimize side reactions.

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

Key methods include:

- Proton NMR : To assess proton environments, particularly the methoxy (-OCH₃) and azetidine ring protons.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 215.67 g/mol for related azetidine derivatives ).

- Collision-Activated Dissociation (CAD) : Used in tandem MS to differentiate structural isomers by analyzing fragmentation patterns (e.g., loss of water/methanol from pyridine derivatives) .

- HPLC : Ensures purity (>95%) and identifies byproducts from incomplete reactions .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as:

- A building block for synthesizing bioactive molecules, such as enzyme inhibitors or receptor modulators, due to its dual heterocyclic structure.

- A biochemical probe to study interactions with targets like kinases or GPCRs. Derivatives have shown preliminary activity in anticancer and anti-inflammatory assays .